molecular formula C11H12O4 B2368089 1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene CAS No. 22304-66-1

1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene

Cat. No. B2368089
CAS RN: 22304-66-1
M. Wt: 208.213
InChI Key: VTXPYYTZBSOMMH-UHFFFAOYSA-N
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Description

“1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene” suggests a benzene ring with acetyl (COCH3), hydroxyl (OH), and methyl (CH3) substituents. The positions of these substituents are indicated by the numbers in the name .


Synthesis Analysis

The synthesis of such a compound would likely involve reactions that introduce the acetyl, hydroxyl, and methyl groups to the benzene ring. This could involve Friedel-Crafts acylation (for the acetyl groups), electrophilic aromatic substitution (for the methyl group), and perhaps a form of direct hydroxylation (for the hydroxyl groups) .


Molecular Structure Analysis

The molecule contains a benzene ring, which is planar, and the substituents may cause the molecule to be non-planar. The presence of the acetyl groups and the hydroxyl groups also suggests that the compound can participate in hydrogen bonding .


Chemical Reactions Analysis

The acetyl and hydroxyl groups are quite reactive. The acetyl group can undergo nucleophilic acyl substitution, and the hydroxyl group can participate in a variety of reactions, including those typical of alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. The presence of the polar acetyl and hydroxyl groups suggests that the compound would have some degree of solubility in polar solvents .

Mechanism of Action

Without specific context (such as biological activity), it’s hard to comment on the mechanism of action. If this compound has a biological effect, it would likely depend on how the compound interacts with biological molecules .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, its physical properties, and any biological activity .

properties

IUPAC Name

1-(5-acetyl-2,4-dihydroxy-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-5-10(14)8(6(2)12)4-9(7(3)13)11(5)15/h4,14-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXPYYTZBSOMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1O)C(=O)C)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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